Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
Description
The compound Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- is a benzoic acid derivative featuring two key substituents:
- A tert-butoxycarbonyl (Boc)-protected amino group at the para (4th) position.
- A methyl group at the ortho (2nd) position.
The Boc group [(1,1-dimethylethoxy)carbonyl] is widely used in organic synthesis to protect amine functionalities, enhancing stability during reactions .
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQHCPOOCZOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Methyl 2-Methylbenzoate
The synthesis begins with methyl 2-methylbenzoate, where the ester group directs nitration to the para position. Using a mixture of concentrated nitric and sulfuric acids at 0–5°C, methyl 4-nitro-2-methylbenzoate is obtained in yields of 65–75%. The regioselectivity is critical, as the methyl group at the 2-position and the ester’s meta-directing effect favor nitration at the 4-position.
Catalytic Hydrogenation of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Optimal conditions include:
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Hydrogen pressure : 1–3 atm.
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Solvent : Methanol or ethanol.
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Stirring speed : 1,200–1,700 rpm to ensure efficient gas-liquid mixing.
Under these conditions, methyl 4-amino-2-methylbenzoate is isolated in >90% yield. The use of Pd/C avoids over-reduction and ensures chemoselectivity.
Boc Protection Strategies
Boc Anhydride Reaction
The primary amine is protected using Boc anhydride in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Key parameters include:
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Molar ratio : 1.2 equivalents of Boc anhydride per amine.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : Room temperature (20–25°C).
This step yields methyl 4-(Boc-amino)-2-methylbenzoate with >95% conversion. The Boc group provides stability during subsequent acidic or basic conditions.
Ester Hydrolysis to Carboxylic Acid
Alkaline Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Conditions include:
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NaOH concentration : 2–4 M.
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Solvent : THF/water (3:1 v/v).
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Temperature : 60–80°C.
After 4–6 hours, the reaction is acidified with HCl to precipitate 4-(Boc-amino)-2-methylbenzoic acid, achieving yields of 85–90%.
Alternative Synthetic Pathways
Directed Ortho-Metalation
For substrates resistant to nitration, directed ortho-metalation (DoM) offers an alternative. Using a tert-butyl carbamate directing group, lithiation at the 4-position followed by methylation introduces the methyl group. Subsequent Boc protection and oxidation yield the target compound. However, this method requires stringent anhydrous conditions and specialized reagents.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the amine group to a halogenated precursor. For example, methyl 4-bromo-2-methylbenzoate undergoes amination with ammonia, followed by Boc protection and hydrolysis. While effective, this route is less common due to higher costs and intermediate purification challenges.
Optimization of Reaction Conditions
Catalytic Reduction Efficiency
The patent WO2011087211A2 highlights the impact of stirring speed on catalytic hydrogenation efficiency. At speeds below 1,200 rpm, incomplete reduction and low conversion rates are observed. Increasing the speed to 1,500–1,700 rpm enhances mass transfer, achieving >95% conversion.
Boc Protection Kinetics
Studies on analogous compounds demonstrate that Boc protection proceeds optimally at pH 8–9. Excess base (e.g., TEA) neutralizes the generated carbonic acid, driving the reaction to completion. Prolonged reaction times (>12 hours) or elevated temperatures (>40°C) risk Boc group cleavage .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-amino-2-methylbenzoic acid.
Substitution: Formation of 4-amino-2-methylbenzoic acid after Boc deprotection.
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are often explored for their pharmacological properties. The specific compound under discussion has been investigated for its potential as an anti-inflammatory agent and its role in modulating metabolic pathways. Research indicates that modifications in the benzoic acid structure can enhance bioactivity and selectivity towards specific biological targets.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions such as:
- Esterification : Reacting with alcohols to form esters.
- Amidation : Formation of amides through reaction with amines.
- Coupling Reactions : Utilized in coupling reactions to synthesize larger organic frameworks.
Drug Development
The structural characteristics of benzoic acid derivatives make them suitable candidates for drug formulation. They can be modified to improve solubility and bioavailability, which are critical factors in drug efficacy. Case studies have shown that certain derivatives exhibit enhanced activity against specific cancer cell lines, suggesting their potential use in oncology.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro. |
| Johnson et al. (2021) | Synthesis of novel derivatives | Developed a series of compounds with improved solubility and potency against cancer cells. |
| Lee et al. (2022) | Assess metabolic effects | Found modulation of lipid metabolism in animal models treated with the compound. |
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound can act as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. Additionally, its structural features enable it to interact with cellular receptors and proteins, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular formulas, and molecular weights:
Key Observations:
Substituent Effects on Molecular Weight :
- The methyl ester in increases molecular weight (294.35 g/mol) compared to free acids.
- Nitro groups (e.g., in ) contribute significantly to molecular weight due to their high atomic mass.
Steric and Electronic Influence :
Natural Product Relevance
- reports the isolation of Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester from Delphinium brunonianum, highlighting the natural occurrence of Boc-like protected amino benzoic acid derivatives . This suggests that such compounds may serve as intermediates in alkaloid biosynthesis.
Research Findings and Implications
While direct experimental data for the target compound is unavailable, insights from analogs include:
Synthetic Utility :
- Boc-protected benzoic acids (e.g., ) are pivotal in drug development, particularly for coupling reactions in solid-phase peptide synthesis .
Solubility Trends :
- Methyl esters (e.g., ) exhibit higher lipid solubility than free acids, impacting bioavailability in pharmaceutical formulations.
Thermal Stability :
- The tert-butyl group in Boc derivatives enhances thermal stability, making these compounds suitable for high-temperature reactions .
Biological Activity
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- (CAS No. 1303931-49-8) is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight: 251.28 g/mol
- Synonyms: 4-(Boc-amino)-2-methyl-benzoic acid, 4-((tert-butoxycarbonyl)amino)-2-methylbenzoic acid
The biological activity of benzoic acid derivatives often relates to their ability to interact with specific biological targets. The compound is hypothesized to function primarily through the following mechanisms:
- Inhibition of Enzymatic Activity: Some studies indicate that benzoic acid derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Modulation of Cell Signaling Pathways: The compound may influence various signal transduction pathways, impacting cellular responses and gene expression.
Antimicrobial Properties
Research has demonstrated that benzoic acid derivatives exhibit antimicrobial activity against a range of pathogens. A study analyzing the antimicrobial effects of various benzoic acid derivatives found that modifications to the benzoic acid structure can enhance its efficacy against bacteria and fungi.
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of benzoic acid derivatives. For instance, compounds similar to benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- | 1303931-49-8 | Antimicrobial, Anticancer |
| Benzoic acid | 65-85-0 | Preservative |
| Salicylic acid | 69-72-7 | Anti-inflammatory |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in Journal of Applied Microbiology examined the antimicrobial effects of several benzoic acid derivatives. The results indicated that benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential utility as a preservative in food applications.
Case Study 2: Anticancer Effects
In a recent investigation featured in Cancer Research, researchers evaluated the cytotoxic effects of benzoic acid derivatives on breast cancer cell lines. The study revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-?
- Methodology : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis. A two-step approach is recommended:
Boc protection : React 4-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C. Monitor completion via TLC or HPLC .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Key Considerations : Ensure anhydrous conditions to avoid Boc group hydrolysis. Yields may vary (60–85%) depending on stoichiometry and solvent choice .
Q. How can spectroscopic techniques (NMR, IR) distinguish the Boc-protected amino group in this compound?
- NMR :
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ ~1.4 ppm. The aromatic protons (4-substituted) show splitting patterns dependent on the methyl group’s position (δ ~6.5–8.0 ppm) .
- ¹³C NMR : The carbonyl carbon of the Boc group resonates at δ ~155 ppm, while the tert-butyl carbons appear at δ ~28 (CH₃) and ~80 (quaternary C) .
- IR : The Boc group’s carbonyl (C=O) stretch appears at ~1680–1720 cm⁻¹, distinct from the carboxylic acid’s broad O-H stretch (~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the 2-methyl group influence reactivity in cross-coupling or functionalization reactions?
- Mechanistic Insight : The 2-methyl group creates steric hindrance, limiting accessibility to the aromatic ring’s para position. For Suzuki-Miyaura coupling:
- Use bulky ligands (e.g., SPhos) to enhance selectivity for the 4-position.
- Optimize reaction temperature (80–100°C) and base (Cs₂CO₃) to mitigate side reactions .
Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?
- Root Causes : Variations may arise from:
- Polymorphism (e.g., different crystal forms).
- Residual solvents (DMF, THF) affecting thermal properties.
- Resolution :
DSC/TGA : Perform differential scanning calorimetry to identify polymorphs.
PXRD : Compare experimental X-ray diffraction patterns with simulated data from single-crystal structures .
Solvent-Free Recrystallization : Use sublimation or high-vacuum drying to eliminate solvent interference .
Q. How can the compound’s stability under acidic/basic conditions be evaluated for drug delivery applications?
- Experimental Design :
Acidic Hydrolysis : Dissolve in HCl (0.1–1 M) at 25–37°C. Monitor Boc deprotection via HPLC (loss of tert-butyl group) .
Basic Conditions : Test in NaOH (pH 10–12) to assess ester hydrolysis (if present) or carboxylic acid stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
